molecular formula C12H25NO3 B8163029 tert-Butyl 2-((6-aminohexyl)oxy)acetate

tert-Butyl 2-((6-aminohexyl)oxy)acetate

Cat. No.: B8163029
M. Wt: 231.33 g/mol
InChI Key: RBRGFJFDPFGMEP-UHFFFAOYSA-N
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Description

tert-Butyl 2-((6-aminohexyl)oxy)acetate is an organic compound with the molecular formula C12H25NO3. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-((6-aminohexyl)oxy)acetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl bromoacetate with 6-aminohexanol in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-((6-aminohexyl)oxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Bases like sodium hydride (NaH) and solvents like DMF are typical in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

tert-Butyl 2-((6-aminohexyl)oxy)acetate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the development of biochemical assays and as a building block for bioactive molecules.

    Medicine: It plays a role in the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((6-aminohexyl)oxy)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in substitution reactions that modify other molecules. Its reactivity is influenced by the presence of the tert-butyl and aminohexyl groups, which can stabilize transition states and intermediates during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(aminooxy)acetate
  • tert-Butyl 2-(hydroxy)acetate
  • tert-Butyl 2-(methoxy)acetate

Uniqueness

tert-Butyl 2-((6-aminohexyl)oxy)acetate is unique due to the presence of the 6-aminohexyl group, which imparts distinct reactivity and stability compared to other similar compounds. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound in various applications.

Properties

IUPAC Name

tert-butyl 2-(6-aminohexoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-12(2,3)16-11(14)10-15-9-7-5-4-6-8-13/h4-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRGFJFDPFGMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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